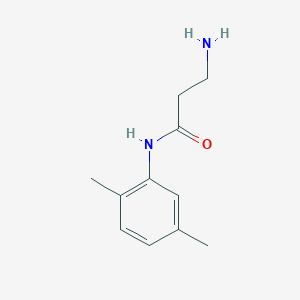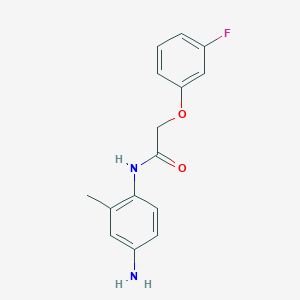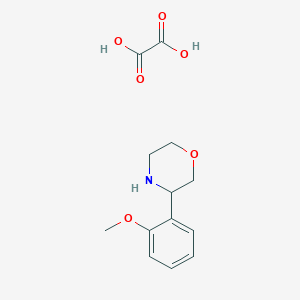
3-(2-Methoxyphenyl) morpholine oxalate
描述
3-(2-Methoxyphenyl) morpholine oxalate is a chemical compound with the molecular formula C13H17NO6. It is a white to yellow solid and is primarily used in research settings. The compound is known for its unique structure, which includes a morpholine ring substituted with a 2-methoxyphenyl group and an oxalate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl) morpholine oxalate typically involves the reaction of 2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final step involves the formation of the oxalate salt by reacting the morpholine derivative with oxalic acid. The reaction conditions generally include:
Temperature: 0-8°C for storage and handling.
Solvents: Commonly used solvents include ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and filtration to obtain high-purity product.
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl) morpholine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Phenol derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted morpholine derivatives.
科学研究应用
3-(2-Methoxyphenyl) morpholine oxalate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl) morpholine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:
Signal transduction pathways: Modulating cellular responses.
Enzymatic pathways: Inhibiting or activating specific enzymes.
相似化合物的比较
Similar Compounds
- 3-(2-Hydroxyphenyl) morpholine oxalate
- 3-(2-Chlorophenyl) morpholine oxalate
- 3-(2-Nitrophenyl) morpholine oxalate
Uniqueness
3-(2-Methoxyphenyl) morpholine oxalate is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical behaviors and applications.
属性
IUPAC Name |
3-(2-methoxyphenyl)morpholine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C2H2O4/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOGHVKXIBNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2COCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B1644657.png)
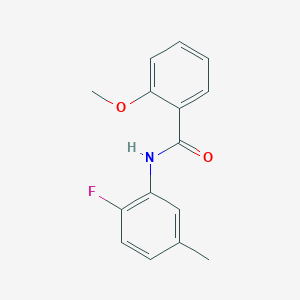


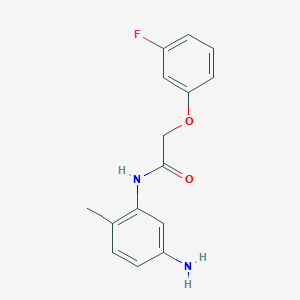
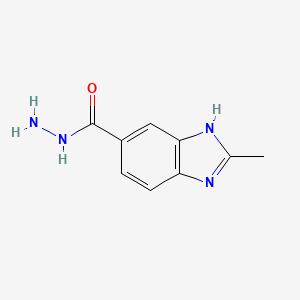
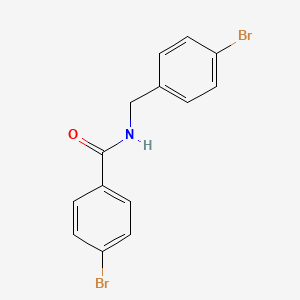
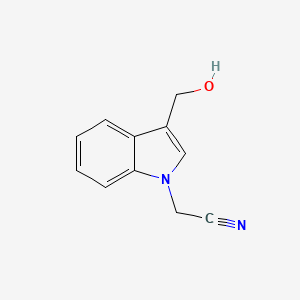
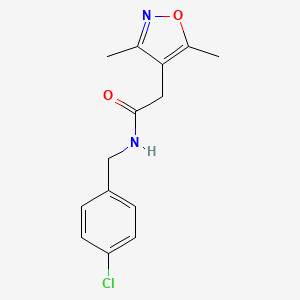
![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)
![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)
